Cas no 85618-21-9 (Octyl β-D-thioglucopyranoside)

Octyl β-D-thioglucopyranoside is a nonionic thioglycoside surfactant widely used in biochemical and biophysical research for membrane protein solubilization and stabilization. Its key advantages include mild detergent properties, high purity, and compatibility with sensitive protein structures, making it suitable for applications such as protein crystallization and reconstitution studies. The thioglycosidic linkage enhances chemical stability compared to traditional glycosides, reducing hydrolysis risks. Its octyl chain length provides an optimal balance between hydrophobic and hydrophilic interactions, facilitating efficient membrane protein extraction while minimizing denaturation. The compound is particularly valuable in structural biology and enzymology due to its ability to maintain protein functionality in solution.
Octyl β-D-thioglucopyranoside structure
Octyl β-D-thioglucopyranoside structure
Product Name:Octyl β-D-thioglucopyranoside
CAS No:85618-21-9
MF:C14H28O5S
MW:308.43412399292
MDL:MFCD00012189
CID:60900
PubChem ID:329760571
Update Time:2025-06-11

Octyl β-D-thioglucopyranoside Chemical and Physical Properties

Names and Identifiers

    • Octyl thioglucoside
    • 1-S-Octyl-beta-D-thioglucopyranoside
    • n-Octyl-β-D-Thioglucopyranoside
    • N-OCTYL-BETA-D-THIOGLUCOPYRANOSIDE
    • n-Octyl-beta-D-thioglucoside
    • Octyl β-D-Thioglucop
    • Octyl β-D-Thioglucopyranoside
    • OCTYL-THIOGLUCOSIDE
    • 1,8-Octanedithiol
    • n-octyl b-D-thioglueoside
    • N-Octyl-b-D-Thioglucoside
    • N-Octyl--D-Thioglucoside
    • N-OCTYLTHIOGLUCOSIDE
    • OSGP
    • OTG
    • Octyl 1-thio-β-D-glucopyranoside (ACI)
    • 1-n-Octyl β-D-thioglucopyranoside
    • n-Octyl β-D-thioglucopyranoside
    • Octyl β-D-1-thioglucopyranoside
    • Octyl β-thioglucoside
    • S-Octyl-1-thio-β-D-glucopyranose
    • CHEBI:194397
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulanyloxane-3,4,5-triol
    • A-D-Thioglucopyranoside
    • AS-61772
    • DA-56382
    • n-octyl beta-d-thioglucopyranoside
    • 85618-21-9
    • b-D-Glucopyranoside, octyl 1-thio-
    • 2-HYDROXYMETHYL-6-OCTYLSULFANYL-TETRAHYDRO-PYRAN-3,4,5-TRIOL
    • CGVLVOOFCGWBCS-RGDJUOJXSA-N
    • n-Octyl- beta -D-thioglucopyranoside
    • (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol
    • octylthioglucopyranoside
    • NS00070373
    • A12892
    • Octyl beta-D-1-thioglucopyranoside, >=99% (TLC)
    • HY-W040224
    • CS-W020964
    • Octyl
    • SCHEMBL151041
    • (2R,3S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol
    • OCTYL-beta-D-THIOGLUCOPYRANOSIDE
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol
    • octyl b-d-thioglucopyranoside
    • N-Octyl-
    • AKOS017343238
    • Q7073093
    • Octyl beta-D-1-thioglucopyranoside, >=98.0% (GC)
    • octyl 1-thio-beta-D-glucopyranoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(octylsulfanyl)oxane-3,4,5-triol
    • Octyl beta-D-1-thioglucopyranoside
    • (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(octylthio)tetrahydro-2H-pyran-3,4,5-triol
    • DB08558
    • DTXSID50893686
    • MFCD00012189
    • Octyl β-D-thioglucopyranoside
    • MDL: MFCD00012189
    • Inchi: 1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1
    • InChI Key: CGVLVOOFCGWBCS-RGDJUOJXSA-N
    • SMILES: S([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)CCCCCCCC

Computed Properties

  • Exact Mass: 308.16600
  • Monoisotopic Mass: 308.166
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 90.2

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.1831 (rough estimate)
  • Melting Point: 125-131 ºC
  • Boiling Point: 418.82°C (rough estimate)
  • Flash Point: 250.0±28.7 °C
  • Refractive Index: 1.5300 (estimate)
  • Solubility: ethanol: soluble50mg/mL, clear, colorless
  • Water Partition Coefficient: dissolution
  • PSA: 115.45000
  • LogP: 0.88000
  • Specific Rotation: -46 º (c=1, MeOH)
  • Optical Activity: [α]/D -52 to -48°, c = 1 in ethanol
  • Solubility: Soluble in water

Octyl β-D-thioglucopyranoside Security Information

Octyl β-D-thioglucopyranoside Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Octyl β-D-thioglucopyranoside Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Synthesis of alkyl-β-D-thioglucopyranosides, a series of new nonionic detergents
Saito, Setsuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 503-8

Production Method 2

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Chloroform
2.1 Reagents: Boron trifluoride etherate Solvents: Chloroform
Reference
Synthesis and liquid crystalline properties of the n-alkyl 1-thio-α-D-glucopyranosides, a new homologous series of carbohydrate mesogens
Van Doren, Henk A.; et al, Carbohydrate Research, 1989, 194, 71-7

Production Method 3

Reaction Conditions
1.1 Catalysts: Indium tribromide Solvents: Chloroform ;  rt → reflux; 1 h, reflux
1.2 Catalysts: Sodium methoxide Solvents: Methanol ;  16 h, pH 9, rt
1.3 Reagents: Dowex ;  acidified, rt
Reference
Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis
Szabo, Lajos Z.; et al, Carbohydrate Research, 2016, 422, 1-4

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  16 h, pH 9, rt
1.2 Reagents: Dowex ;  acidified, rt
Reference
Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis
Szabo, Lajos Z.; et al, Carbohydrate Research, 2016, 422, 1-4

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium bisulfite Solvents: Acetone ,  Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Synthesis of alkyl-β-D-thioglucopyranosides, a series of new nonionic detergents
Saito, Setsuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 503-8

Production Method 6

Reaction Conditions
1.1 Solvents: Acetone
2.1 Reagents: Potassium carbonate ,  Sodium bisulfite Solvents: Acetone ,  Water
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Synthesis of alkyl-β-D-thioglucopyranosides, a series of new nonionic detergents
Saito, Setsuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 503-8

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus ,  Bromine Solvents: Acetic anhydride
1.2 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Acetone
3.1 Reagents: Potassium carbonate ,  Sodium bisulfite Solvents: Acetone ,  Water
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Synthesis of alkyl-β-D-thioglucopyranosides, a series of new nonionic detergents
Saito, Setsuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 503-8

Production Method 8

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Chloroform
Reference
Synthesis and liquid crystalline properties of the n-alkyl 1-thio-α-D-glucopyranosides, a new homologous series of carbohydrate mesogens
Van Doren, Henk A.; et al, Carbohydrate Research, 1989, 194, 71-7

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ,  Water
Reference
Preparation of thioglycosides
, European Patent Organization, , ,

Octyl β-D-thioglucopyranoside Raw materials

Octyl β-D-thioglucopyranoside Preparation Products

Octyl β-D-thioglucopyranoside Suppliers

Amadis Chemical Company Limited
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(CAS:85618-21-9)Octyl β-D-thioglucopyranoside
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Purity:99%
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(CAS:85618-21-9)Octyl β-D-thioglucopyranoside
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Additional information on Octyl β-D-thioglucopyranoside

Octyl β-D-thioglucopyranoside (CAS No. 85618-21-9): A Versatile Tool in Modern Chemical Biology

Octyl β-D-thioglucopyranoside, chemically identified by the CAS number 85618-21-9, is a synthetic glycoside that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its octyl substituent attached to a β-D-thioglucopyranoside core, exhibits unique properties that make it a valuable tool for various applications, including drug delivery systems, enzyme inhibition studies, and carbohydrate-based biomimetics. The structural design of Octyl β-D-thioglucopyranoside allows for precise modulation of its interactions with biological targets, making it an indispensable reagent in both academic and industrial settings.

The utility of Octyl β-D-thioglucopyranoside stems from its ability to mimic natural glycosidic structures while offering enhanced stability and solubility. This characteristic is particularly advantageous in biochemical assays where substrate specificity and kinetic stability are critical. Recent studies have highlighted its role in the development of novel lectin-based assays, where the compound serves as a competitive inhibitor to prevent non-specific binding. Such applications are crucial in understanding cellular recognition processes and have implications in diagnostic tool development.

In the realm of drug discovery, Octyl β-D-thioglucopyranoside has been employed as a key intermediate in the synthesis of glycosidase inhibitors. These inhibitors are of paramount importance in treating metabolic disorders and infectious diseases where glycosylation plays a pivotal role. For instance, researchers have leveraged the compound to develop potent inhibitors targeting α-glucosidase enzymes, which are implicated in glycogen storage diseases. The octyl moiety enhances the lipophilicity of the glycoside, facilitating better membrane penetration and intracellular delivery—a critical factor for therapeutic efficacy.

The structural versatility of Octyl β-D-thioglucopyranoside also makes it a valuable scaffold for designing carbohydrate mimics. These mimics are used to study the binding mechanisms of carbohydrates with enzymes and receptors, providing insights into their role in biological pathways. A notable application is its use in studying lectin-carbohydrate interactions, which are involved in processes such as cell adhesion, pathogen recognition, and immune responses. The compound’s ability to selectively bind to specific lectins has enabled researchers to dissect complex carbohydrate-protein interactions at a molecular level.

Advances in synthetic methodologies have further expanded the applications of Octyl β-D-thioglucopyranoside. Recent innovations in glycosylation chemistry have enabled the efficient preparation of derivatives with tailored properties, such as altered solubility or enhanced binding affinity. These modifications have opened new avenues for drug development, particularly in the design of targeted therapeutics that require precise control over glycosidic linkages. The compound’s role as a building block in synthetic chemistry underscores its importance in constructing complex molecules with therapeutic potential.

The growing interest in carbohydrate-based therapeutics has also driven research into novel delivery systems utilizing Octyl β-D-thioglucopyranoside. Its ability to form stable complexes with hydrophobic drugs has been exploited to enhance their bioavailability and target specificity. Such systems are particularly relevant for oral medications where first-pass metabolism poses significant challenges. By integrating this glycoside into drug formulations, researchers aim to improve therapeutic outcomes while minimizing side effects—a critical consideration in modern medicine.

In summary, Octyl β-D-thioglucopyranoside (CAS No. 85618-21-9) represents a cornerstone compound in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it an indispensable tool for studying carbohydrate interactions, developing enzyme inhibitors, and designing advanced drug delivery systems. As our understanding of biological pathways continues to evolve, the relevance of this compound is expected to grow further, solidifying its position as a cornerstone of modern biochemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85618-21-9)Octyl β-D-thioglucopyranoside
A863508
Purity:99%
Quantity:100g
Price ($):334.0
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NewCan Biotech Limited
(CAS:85618-21-9)Octyl β-D-thioglucopyranoside
NC34201
Purity:97%
Quantity:10g
Price ($):Inquiry
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